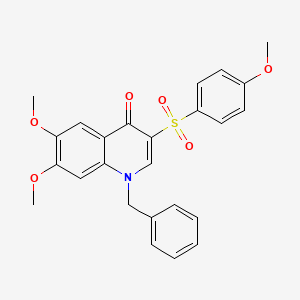

1-Benzyl-6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Benzyl-6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one” is a chemical compound. It’s part of a larger group of compounds known as isoquinoline derivatives . Isoquinoline derivatives are known for their diverse biological activities against various pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the compound “1-benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline” was synthesized from eugenol methyl ether through a series of reactions including conversion to a secondary alcohol, Ritter reaction with benzyl cyanide, and cyclization of the obtained amide to isoquinoline using sulfuric acid .Molecular Structure Analysis

The molecular structure of “1-Benzyl-6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one” is complex, with multiple functional groups. It contains methyl, methoxy, and benzyl groups . The exact structure can be determined using techniques such as FTIR, 1H-NMR, and GC-MS .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-Benzyl-6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one” include conversion to a secondary alcohol, Ritter reaction with benzyl cyanide, and cyclization of the obtained amide to isoquinoline using sulfuric acid .Aplicaciones Científicas De Investigación

Antioxidant Applications

Research has indicated that analogs of quinoline, such as ethoxyquin (a molecule structurally related to the quinoline derivatives) and its analogs, play a significant role in protecting valuable polyunsaturated fatty acids in fish meal against oxidation, demonstrating strong antioxidant properties. These compounds have been studied for their efficacy in preventing spontaneous combustion of fish meals due to their high degree of unsaturation. Further investigations into the antioxidant capabilities of these analogs in fish meal and other applications could reveal potential uses of 1-Benzyl-6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one in preserving food quality and safety (A. J. de Koning, 2002).

Potential Therapeutic Uses

Isoquinoline derivatives, which share a structural framework with quinoline compounds, have been extensively reviewed for their wide-ranging biological activities. These activities include antifungal, anti-Parkinsonism, antitubercular, antitumor, anti-glaucoma, anti-Alzheimer’s disease, antiviral, antibacterial, antidiabetic, and antimalarial effects. This suggests that 1-Benzyl-6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one could be explored for its potential in contributing to treatments for these conditions. The review highlights the pharmacological importance of isoquinoline derivatives, underscoring the need for further research into their therapeutic applications and the possibility of designing novel low-molecular-weight inhibitors for pharmacotherapeutic applications (K. Danao et al., 2021).

Antimicrobial Properties

Benzoxazinoids, including benzoxazinones and benzoxazolinones, are specialized metabolites related to quinoline compounds. These metabolites have shown efficacy in allelopathy and defense against microbiological threats, including pathogenic fungi and bacteria. The review of these compounds suggests that while monomeric natural benzoxazinoids may not be potent as antimicrobial agents on their own, the 1,4-benzoxazin-3-one backbone presents a potential scaffold for designing new antimicrobial compounds. This opens avenues for research into the antimicrobial applications of quinoline derivatives, such as 1-Benzyl-6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one, and their potential in addressing antibiotic resistance and other challenges in microbial infection management (Wouter J. C. de Bruijn et al., 2018).

Propiedades

IUPAC Name |

1-benzyl-6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO6S/c1-30-18-9-11-19(12-10-18)33(28,29)24-16-26(15-17-7-5-4-6-8-17)21-14-23(32-3)22(31-2)13-20(21)25(24)27/h4-14,16H,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNKYSSVWGNIAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl [(3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetate](/img/structure/B2716507.png)

![3-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2716511.png)

![2,5-dichloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2716512.png)

![(Z)-methyl 2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2716515.png)

![(Z)-1-(9-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2716516.png)

![4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2716521.png)